3-(Thiophen-2-yl)pyridin-4-amine
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Overview
Description
3-(Thiophen-2-yl)pyridin-4-amine is an organic compound with the molecular formula C9H8N2S It consists of a pyridine ring substituted with an amine group at the 4-position and a thiophene ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)pyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromothiophene and 4-aminopyridine.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2-bromothiophene and 4-aminopyridine. This reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under an inert atmosphere.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Optimization of Catalysts and Solvents: Employing more efficient catalysts and greener solvents to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides,
Properties
Molecular Formula |
C9H8N2S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-thiophen-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H8N2S/c10-8-3-4-11-6-7(8)9-2-1-5-12-9/h1-6H,(H2,10,11) |
InChI Key |
ONFQJPVASMRELV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CN=C2)N |
Origin of Product |
United States |
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